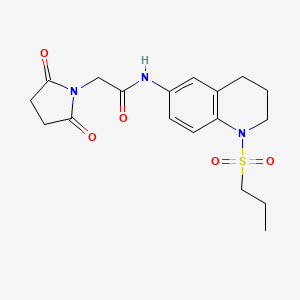

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

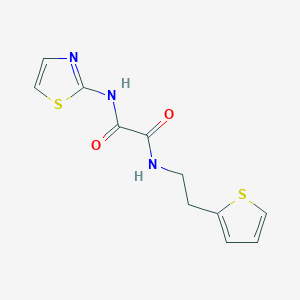

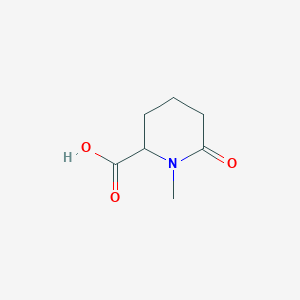

The compound contains a 2,5-dioxopyrrolidin-1-yl group , a propylsulfonyl group, and a tetrahydroquinolin-6-yl group. The 2,5-dioxopyrrolidin-1-yl group is a common moiety in click chemistry, often reacting with biomolecules containing azide groups via copper-catalyzed reactions .

Chemical Reactions Analysis

The 2,5-dioxopyrrolidin-1-yl group in the compound can react with biomolecules containing azide groups via copper-catalyzed Click Chemistry reactions .Aplicaciones Científicas De Investigación

Structural Aspects and Properties in Salt and Inclusion Compounds

Research by Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives similar to the compound . These compounds exhibited interesting behaviors when treated with different acids, forming gels or crystalline solids, depending on the type of acid used. The study highlights the potential of such compounds in forming host-guest complexes with enhanced fluorescence properties, which could have implications in material science and sensor technologies (Karmakar, Sarma, & Baruah, 2007).

Antimalarial Activities

A study by Guan et al. (2005) explored derivatives of a similar compound, focusing on their antimalarial activities. They found that certain derivatives exhibited potent cell growth inhibition against Plasmodium falciparum, a malaria-causing parasite. This research indicates the potential use of these compounds in developing new antimalarial drugs (Guan, Zhang, O’Neil, Obaldía, Ager, Gerena, Lin, 2005).

Enzyme Inhibition Properties

In 2014, Khalid et al. examined a series of compounds including N-substituted-2"-(phenylsulfonyl)(piperidin-1-yl)amino acetamide derivatives. They evaluated these compounds for their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. This research suggests the potential of these compounds in therapeutic applications related to enzyme regulation (Khalid, Rehman, Abbasi, Siddiqui, Malik, Ashraf, Ahmad, Ejaz, 2014).

Synthesis of Novel Derivatives and Pharmacological Properties

Research conducted by Zhu and Seidel (2016) involved the synthesis of novel derivatives, including 1,2,3,4-tetrahydroisoquinoline compounds, through a redox-neutral α-amidation process. This study highlights the synthetic versatility of these compounds and their potential in the development of new pharmacological agents (Zhu & Seidel, 2016).

Mecanismo De Acción

Mode of Action

It’s known that similar compounds have shown potent anticonvulsant and antinociceptive properties . These compounds likely work by interacting with several targets, possibly inhibiting central sodium/calcium currents and antagonizing the transient receptor potential vanilloid 1 (TRPV1) receptor .

Biochemical Pathways

Based on its potential anticonvulsant and antinociceptive properties, it may influence pathways related to neuronal signaling and pain perception .

Pharmacokinetics

It’s noted that similar compounds have shown drug-like adme properties in in vitro assays .

Result of Action

The compound has demonstrated broad-spectrum protective activity in a range of mouse models, such as the maximal electroshock (MES) test, the pentylenetetrazole-induced seizures (scPTZ), and the 6 Hz (32 mA) seizures . In addition, it revealed potent efficacy in the formalin-induced tonic pain .

Propiedades

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-2-10-27(25,26)21-9-3-4-13-11-14(5-6-15(13)21)19-16(22)12-20-17(23)7-8-18(20)24/h5-6,11H,2-4,7-10,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWIPSHBMBUAHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-((2-chlorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2935728.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)

![Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate](/img/structure/B2935733.png)

![3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2935736.png)

![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)